Lincomycin 2,7-Dipalmitate-d62
Description
Properties
Molecular Formula |
C₅₀H₃₂D₆₂N₂O₈S |
|---|---|
Molecular Weight |
945.74 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Lincomycin 2,7 Dipalmitate D62
Methodologies for Targeted Deuterium (B1214612) Incorporation in Complex Molecules
The introduction of deuterium into specific locations within a molecule is a critical aspect of isotopic labeling. For Lincomycin (B1675468) 2,7-Dipalmitate-d62, the deuterium atoms are located on the two palmitate chains.
Regiospecific Deuteration Techniques for Fatty Acid Moieties
The synthesis of the deuterated palmitic acid precursor is the foundational step. Palmitic acid-d31 is a commercially available isotopologue of palmitic acid where all 31 hydrogen atoms on the acyl chain have been replaced by deuterium. This high level of deuteration is typically achieved through methods such as metal-catalyzed hydrogen-deuterium exchange. In this process, a catalyst, often a noble metal like palladium or platinum, facilitates the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), under elevated temperature and pressure.
Table 1: Comparison of Deuteration Methods for Fatty Acids
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Metal-Catalyzed H/D Exchange | Employs a metal catalyst (e.g., Pd/C) and a deuterium source (e.g., D₂O) to exchange protons for deuterons on the fatty acid backbone. | High levels of deuteration can be achieved. | Can sometimes lead to side reactions or incomplete exchange. |
| Chemical Synthesis from Deuterated Precursors | Builds the fatty acid chain from smaller, already deuterated building blocks. | Precise control over the location of deuterium labels. | Can be a lengthy and complex multi-step synthesis. |
Synthetic Pathways for Polydeuterated Ester Derivatives
Once the deuterated fatty acid is obtained, it must be activated to facilitate its esterification with the hydroxyl groups of the lincomycin core. A common method for this is the conversion of the fatty acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. For instance, palmitic acid-d31 can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form palmitoyl-d31 chloride. This acyl chloride is highly electrophilic and will readily react with alcohols to form esters.
Chemical Synthesis of Lincomycin 2,7-Dipalmitate Parent Compound
The synthesis of the non-deuterated parent compound, Lincomycin 2,7-Dipalmitate, provides the blueprint for the synthesis of its deuterated analog. The lincomycin molecule is a polyhydroxylated compound, and achieving selective esterification at the 2 and 7 positions requires a strategic approach, typically involving the use of protecting groups. The hydroxyl groups at the 3 and 4 positions are generally more reactive and need to be temporarily blocked to direct the acylation to the desired 2 and 7 positions.
Strategic Derivatization for 2,7-Dipalmitate Functionalization and Deuterium Labeling
The synthesis of Lincomycin 2,7-Dipalmitate-d62 would likely follow a multi-step sequence:
Protection: The lincomycin starting material is treated with a reagent that selectively protects the more reactive hydroxyl groups at the 3 and 4 positions. The choice of protecting group is crucial; it must be stable under the conditions of the subsequent esterification reaction and removable under mild conditions that will not cleave the newly formed ester bonds. Common protecting groups for hydroxyls in carbohydrate and polyol chemistry include silyl (B83357) ethers (e.g., TBDMS) or acetals.
Esterification: The protected lincomycin is then reacted with the activated deuterated palmitic acid, for example, palmitoyl-d31 chloride, in the presence of a base to neutralize the HCl byproduct. This reaction results in the formation of the desired ester linkages at the 2 and 7 positions.
Deprotection: The protecting groups on the 3 and 4 hydroxyls are then removed to yield the final product, this compound.
Table 2: Plausible Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1. Deuterated Precursor Synthesis | Synthesis of Palmitic acid-d31 | Palmitic acid, D₂O, Pd/C catalyst, high temperature and pressure. |
| 2. Activation of Deuterated Fatty Acid | Formation of Palmitoyl-d31 chloride | Palmitic acid-d31, thionyl chloride or oxalyl chloride. |
| 3. Selective Protection of Lincomycin | Protection of 3,4-hydroxyl groups | Lincomycin, protecting group reagent (e.g., a silylating agent), base. |
| 4. Esterification | Formation of 2,7-diester | Protected lincomycin, Palmitoyl-d31 chloride, base (e.g., pyridine). |
| 5. Deprotection | Removal of protecting groups | Protected this compound, deprotection reagent (e.g., fluoride (B91410) source for silyl groups). |
Advanced Purification Techniques and Isotopic Homogeneity Assessment
The crude product from the synthesis is likely to be a mixture of the desired compound, unreacted starting materials, and partially deuterated or incompletely reacted byproducts. Therefore, rigorous purification is essential.
Advanced chromatographic techniques are employed for this purpose. Column chromatography with a silica (B1680970) gel stationary phase is a common method for separating lipids and their derivatives. The choice of the mobile phase (a mixture of nonpolar and polar solvents) is optimized to achieve the best separation.
Following purification, a thorough analytical assessment is required to confirm the structure and determine the isotopic homogeneity of the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for this purpose. It can accurately determine the molecular weight of the compound, which will be significantly higher than the non-deuterated analog due to the presence of 62 deuterium atoms. The isotopic distribution pattern in the mass spectrum can be used to assess the level of deuteration and the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the palmitate chains would be absent, providing direct evidence of successful deuteration. ²H NMR can also be used to directly observe the deuterium signals.
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight, confirmation of elemental composition, assessment of isotopic enrichment and purity. |
| ¹H Nuclear Magnetic Resonance (NMR) | Confirmation of the absence of protons at deuterated positions, structural integrity of the lincomycin core. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmation of the carbon skeleton of the entire molecule. |
| ²H Nuclear Magnetic Resonance (NMR) | Direct detection of deuterium atoms and their chemical environment. |
Advanced Analytical Techniques Utilizing Lincomycin 2,7 Dipalmitate D62
Role as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS)
In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS, such as Lincomycin (B1675468) 2,7-dipalmitate-d62, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This near-identical chemical nature ensures that the SIL-IS behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps. texilajournal.comscioninstruments.comclearsynth.com The high degree of deuteration in Lincomycin 2,7-dipalmitate-d62 makes it an exceptional internal standard, as its mass is significantly shifted from the unlabeled analyte, minimizing the risk of isotopic cross-talk.
Development and Optimization of LC-MS/MS Methods for Trace Analysis
The development of a robust LC-MS/MS method is a meticulous process that involves the optimization of several key parameters to achieve the desired sensitivity, selectivity, and reproducibility for trace analysis. The use of a highly deuterated internal standard like this compound is integral to this process.
Chromatographic Separation: The primary goal of the liquid chromatography (LC) step is to separate the analyte and internal standard from other matrix components. For compounds like lincomycin and its esters, reversed-phase chromatography is commonly employed. mdpi.comnih.gov The selection of the stationary phase (e.g., C18, C8, or phenyl), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate), and gradient elution profile are all critical for achieving optimal separation and peak shape. nih.govshimadzu.com Since this compound is structurally almost identical to its non-deuterated counterpart, it will co-elute, which is a desirable characteristic for an internal standard as it ensures both compounds experience the same matrix effects at the same time. texilajournal.com
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity. The optimization of MS/MS parameters involves the selection of the appropriate ionization mode (positive or negative electrospray ionization, ESI), and the identification of precursor and product ions for both the analyte and the internal standard. For lincomycin, positive ion ESI is typically used. researchgate.net Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. researchgate.net
An illustrative example of optimized LC-MS/MS parameters for a hypothetical analysis of Lincomycin 2,7-dipalmitate is presented in Table 1.
Table 1: Illustrative LC-MS/MS Method Parameters for the Analysis of Lincomycin 2,7-Dipalmitate. This table is a hypothetical representation based on typical parameters for similar analytes.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transition (Analyte) | e.g., m/z 882.4 -> 406.5 |
| MRM Transition (IS) | e.g., m/z 944.4 -> 406.5 |
Characterization of Ionization Efficiency and Fragmentation Pathways of Deuterated Analogues
Understanding the ionization efficiency and fragmentation pathways of both the analyte and its deuterated analogue is crucial for method development. While deuteration generally does not significantly alter the ionization efficiency, it is a parameter that is verified during method development. researchgate.net The fragmentation pattern in MS/MS is highly dependent on the molecular structure.
For lincomycin, characteristic fragmentation includes the cleavage of the amide bond and losses of water and methanethiol. researchgate.netoak.go.kr A key fragment ion for lincomycin is often observed at m/z 126, corresponding to the N-methyl-4-propylproline moiety. researchgate.netoak.go.kr In the case of Lincomycin 2,7-dipalmitate, the fragmentation would also be expected to involve the ester linkages, leading to the loss of the palmitate groups.
The deuteration in this compound is on the dipalmitate chains. This means that the fragment ions containing the lincomycin core would have the same mass as the unlabeled analyte, while fragments containing the deuterated palmitate chains would have a mass shift corresponding to the number of deuterium (B1214612) atoms. This differential fragmentation is key to its function as an internal standard.
A proposed fragmentation pathway for Lincomycin 2,7-dipalmitate is depicted in Table 2, highlighting the expected mass differences for the deuterated analogue.
Table 2: Proposed Key Fragment Ions for Lincomycin 2,7-Dipalmitate and its d62 Analogue. This table is a hypothetical representation based on known fragmentation of lincomycin and esters.
| Fragment Description | Proposed m/z (Analyte) | Proposed m/z (d62-IS) |
| [M+H]+ | 882.4 | 944.4 |
| [M+H - Palmitic Acid]+ | 626.4 | 657.4 |
| [M+H - 2 Palmitic Acid]+ | 370.3 | 370.3 |
| [N-methyl-4-propylproline]+ | 126.1 | 126.1 |
Validation of Quantitative Analytical Assays in Research Matrices (e.g., in vitro biological fluids, preclinical tissue extracts)
Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure its reliability for the intended application. jfda-online.comnih.govnih.gov Method validation is performed in the specific biological matrix of interest, such as in vitro biological fluids or preclinical tissue extracts, and assesses several key parameters as outlined by regulatory guidelines.
Linearity and Range: The linearity of the method is established by analyzing a series of calibration standards of known concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on different days.
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. clearsynth.com
Recovery: Recovery is a measure of the efficiency of the sample preparation process. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
An example of typical validation results for a hypothetical LC-MS/MS assay is presented in Table 3.
Table 3: Illustrative Validation Summary for a Hypothetical Quantitative Assay. This table presents typical acceptance criteria and hypothetical performance data.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%CV) | ≤ 15% | 7.5% |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation
For this compound, both ¹H NMR and ²H NMR would be employed. In ¹H NMR, the signals corresponding to the protons on the dipalmitate chains would be absent or significantly reduced, confirming the high level of deuteration. studymind.co.uklibretexts.org Conversely, in a ²H NMR spectrum, strong signals would be observed for the deuterium atoms on the palmitate chains, providing direct evidence of their presence and location. wikipedia.org The chemical shifts in the ²H NMR spectrum would be very similar to those in the ¹H NMR spectrum of the unlabeled compound. wikipedia.org
Furthermore, ¹³C NMR can be used to confirm the carbon skeleton of the entire molecule. The carbon signals of the deuterated palmitate chains would show characteristic splitting patterns due to coupling with deuterium, further confirming the location of the isotopic labels. nih.gov
A hypothetical comparison of expected NMR signals for the palmitate moiety is shown in Table 4.
Table 4: Hypothetical NMR Data for the Palmitate Moiety of Lincomycin 2,7-Dipalmitate and its d62 Analogue. This table is for illustrative purposes to demonstrate the expected differences in NMR spectra.
| Nucleus | Unlabeled Palmitate | d62-Palmitate |
| ¹H | Signals for all protons present | Signals for all protons absent/greatly reduced |
| ²H | No signals | Strong signals corresponding to all deuterium positions |
| ¹³C | Singlets for all carbons | Splitting of signals for deuterated carbons |
Utilization of Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Tracer Studies
Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique that measures the relative abundance of isotopes with very high precision. pnnl.govwikipedia.org This capability makes it an invaluable tool for isotopic tracer studies in various scientific fields, including drug metabolism and environmental science. metsol.comnih.gov
While LC-MS/MS is used for quantification using a known amount of internal standard, IRMS can be used to trace the metabolic fate of a labeled compound. A heavily deuterated compound like this compound could serve as an excellent tracer. After administration in a preclinical model, samples from various tissues and fluids could be analyzed by IRMS to determine the distribution and metabolic transformation of the dipalmitate moieties. The high level of deuteration provides a distinct isotopic signature that can be easily differentiated from the natural isotopic background. metsol.com
For example, by analyzing the isotopic ratio of hydrogen in fatty acids isolated from different tissues, researchers could track the incorporation of the deuterated palmitate from the administered this compound. This could provide valuable insights into the lipophilic nature of the compound and its metabolic pathways.
Application in Mechanistic Metabolism and Biotransformation Pathway Elucidation
In Vitro Metabolic Stability Assessment Using Deuterated Analogue
The initial stages of understanding a drug's metabolic fate often involve in vitro assays to assess its stability in the presence of drug-metabolizing enzymes. The use of a deuterated analogue like Lincomycin (B1675468) 2,7-Dipalmitate-d62 in these studies offers significant advantages in analytical sensitivity and accuracy.
Enzyme Kinetic Studies in Recombinant Enzyme Systems and Cellular Fractions (e.g., microsomes, hepatocytes)
In vitro systems such as liver microsomes, S9 fractions, and cultured hepatocytes contain a wide array of drug-metabolizing enzymes. When Lincomycin 2,7-Dipalmitate-d62 is incubated with these systems, its rate of disappearance can be monitored over time to determine its metabolic stability. The heavy isotope label allows for the use of the unlabeled compound as an internal standard, improving the precision of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound
| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 50 | 200 | 4.0 |
| Rat Liver Microsomes | 35 | 150 | 4.3 |
| Recombinant CYP3A4 | 45 | 180 | 4.0 |
| Cryopreserved Human Hepatocytes | 60 | 250 | 4.2 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
Identification and Structural Elucidation of Metabolites via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in identifying and characterizing drug metabolites. When analyzing samples from in vitro incubations of this compound, the unique isotopic signature of the deuterated compound and its metabolites allows them to be readily distinguished from endogenous molecules. The mass difference between the parent drug and its metabolites can indicate the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation, oxidation).
Preclinical Metabolic Tracing and Pathway Mapping in Experimental Models
Following in vitro assessments, preclinical studies in animal models are conducted to understand the drug's metabolism in a whole-organism context. Isotopic labeling is invaluable in these in vivo studies.
Design and Implementation of Isotopic Tracer Experiments in Non-Clinical In Vivo Systems
In a typical study design, a test animal is administered this compound. Biological samples such as blood, urine, and feces are then collected at various time points. The presence of the deuterium (B1214612) label allows for the unequivocal identification of drug-related material in these complex matrices, facilitating the mapping of excretion pathways and the identification of tissues where the drug and its metabolites accumulate.
Quantitative Analysis of Parent Compound and Metabolite Pharmacokinetics in Animal Models (Methodological Focus)
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis. In pharmacokinetic studies of this compound, a known amount of the unlabeled compound (or another suitable labeled analogue) would be added to the biological samples. The ratio of the deuterated drug to the non-deuterated internal standard, as measured by LC-MS/MS, allows for highly accurate and precise determination of the drug's concentration over time. This data is then used to calculate key pharmacokinetic parameters.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in an Animal Model
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2 | hours |
| AUC (Area Under the Curve) | 9000 | ng*h/mL |
| t1/2 (Half-life) | 8 | hours |
| CL (Clearance) | 0.5 | L/h/kg |
| Vd (Volume of Distribution) | 5.8 | L/kg |
This table contains example data to demonstrate the type of information generated from such studies, as specific values for this compound are not available.
Investigation of Transporter-Mediated Processes and Cellular Permeability
Drug transporters play a crucial role in the absorption, distribution, and excretion of many drugs. In vitro systems, such as cells overexpressing specific transporters (e.g., P-gp, BCRP, OATPs), can be used to investigate whether Lincomycin 2,7-Dipalmitate is a substrate or inhibitor of these transporters. The use of the deuterated form, this compound, in these assays allows for sensitive and specific quantification of its transport across cell membranes, helping to predict potential drug-drug interactions and understand its disposition in the body.
Investigation of Molecular Interactions and Biological Mechanisms Through Labeled Analogues
Studies on Target Binding and Ribosomal Interaction of Lincomycin (B1675468) (General Principles)
Lincomycin exerts its antibacterial effect by inhibiting protein synthesis. nih.gov Its primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. patsnap.com Lincomycin binds to the 50S large ribosomal subunit, specifically at or near the peptidyl transferase center (PTC), which is responsible for forming peptide bonds. patsnap.commdpi.com This binding event interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby stalling protein elongation. mdpi.com
The interaction between an antibiotic like lincomycin and its ribosomal target can be quantitatively characterized using biophysical techniques such as spectroscopy and calorimetry. These methods provide critical data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Fluorescence Spectroscopy: This technique can be used to monitor binding by observing changes in the fluorescence properties of either the ligand or the target molecule upon complex formation. For example, fluorescent probes that are displaced from the ribosome upon antibiotic binding can be used to determine binding affinity. nih.gov
Circular Dichroism (CD): CD spectroscopy is sensitive to the secondary and tertiary structure of macromolecules. It can be used to detect conformational changes in the ribosomal RNA or proteins upon lincomycin binding.
These techniques are essential for understanding the energetics and structural consequences of the drug-target interaction.
| Technique | Parameters Determined | Significance |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka), Enthalpy (ΔH), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding event. |
| Fluorescence Spectroscopy | Binding Affinity (Ka), Binding Kinetics | Monitors the association and dissociation of the ligand and target. |
| Circular Dichroism (CD) | Conformational Changes | Reveals structural alterations in the ribosome upon drug binding. |
The precise binding site of lincomycin on the 23S ribosomal RNA (rRNA) component of the 50S subunit has been elucidated through structural and biochemical studies. Lincomycin and other lincosamides bind within the exit tunnel of the ribosome, overlapping with the binding site for macrolide antibiotics, which explains the observed cross-resistance (MLSB phenotype). nih.gov
Chemical footprinting experiments have identified specific nucleotides within the 23S rRNA that are protected by lincomycin binding, indicating direct interaction. These studies show that both lincomycin and its semi-synthetic derivative clindamycin interact with the peptidyl transferase loop. nih.gov Key interactions involve hydrogen bonding and van der Waals contacts with specific bases.
Key Nucleotides in the Lincomycin Binding Site (E. coli numbering):
A2058 and A2451: Strongly protected from dimethyl sulphate modification by both lincomycin and clindamycin. nih.gov
G2505: Protected from kethoxal modification. nih.gov
A2059: Protected by clindamycin but not by lincomycin, highlighting subtle differences in their binding modes. nih.gov
The sugar moiety of lincomycin, α-methylthiolincosamine (α-MTL), is a crucial determinant for targeting the ribosome, acting as an anchor for the antibiotic. nih.gov While the sugar forms the majority of the interactions, the propyl hygric acid portion plays a key role in sterically blocking the peptide exit tunnel. nih.gov
| Nucleotide (E. coli) | Interaction with Lincomycin | Interaction with Clindamycin | Reference |
| A2058 | Strong Protection | Strong Protection | nih.gov |
| A2451 | Strong Protection | Strong Protection | nih.gov |
| G2505 | Strong Protection | Strong Protection | nih.gov |
| A2059 | No Protection | Protection | nih.gov |
Exploration of Cellular Uptake and Intracellular Distribution in Model Systems (Methodological Focus)
For an antibiotic to be effective, it must first cross the bacterial cell wall and membrane to reach its intracellular target. The dipalmitate modification in Lincomycin 2,7-Dipalmitate-d62 significantly increases its lipophilicity, which is expected to influence its cellular uptake and distribution. Studying these processes requires sophisticated analytical methods.
The use of a deuterated and lipidated analogue like this compound is ideal for pharmacokinetic and cellular distribution studies. Methodologies to explore its uptake include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantifying drug concentrations in biological matrices. The heavy isotope label of this compound allows it to be used as an internal standard or as a tracer that can be distinguished from its non-labeled counterparts and endogenous molecules, enabling precise quantification in cell lysates, subcellular fractions, or culture media.
Fluorescence Microscopy: While the labeled compound itself is not fluorescent, it can be co-administered with fluorescent markers for cellular compartments (e.g., lysosomes, mitochondria). Subsequent separation and analysis of these compartments by LC-MS can reveal the drug's subcellular localization.
Cellular Fractionation: This involves separating different cellular components (e.g., cytoplasm, membrane, nucleus) by centrifugation after incubating cells with the labeled drug. The concentration of the drug in each fraction is then determined by LC-MS to map its intracellular distribution.
Studies on the parent compounds, lincomycin and clindamycin, have shown that they can accumulate within host cells, such as neutrophils, to concentrations significantly higher than in the extracellular medium. nih.govnih.gov This accumulation is an important factor in their efficacy against intracellular pathogens. The methodological approaches described above would allow for a precise characterization of how the dipalmitate esters and deuterium (B1214612) labeling affect these uptake and distribution properties.
Structure-Activity Relationship (SAR) Investigations of Lincomycin Dipalmitate Analogues for Mechanistic Understanding
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov This knowledge is used to design more potent and specific drugs.
The design of lincomycin analogues often focuses on modifications at several key positions to enhance ribosomal binding, improve pharmacokinetic properties, or overcome resistance mechanisms. nih.gov
C-7 Position: This is a common site for modification. The substitution of the 7-hydroxyl group with chlorine in the (S)-configuration to produce clindamycin is a classic example. acs.org Further synthesis of 7(S)-7-deoxy-7-arylthiolincomycin derivatives has been shown to yield compounds with activity against resistant bacteria. nih.gov
4'-Position (Proline Ring): Modifications at this position can also influence antibacterial activity. The synthesis of 4'-alkyl analogs has been explored to understand the spatial requirements of the binding pocket. nih.gov
Esterification of Hydroxyl Groups: The creation of prodrugs through esterification, such as in Lincomycin 2,7-Dipalmitate, is a strategy to modify properties like solubility and cell permeability. The palmitate esters increase lipophilicity, which could enhance passage through cell membranes.
The synthesis of these analogues involves multi-step chemical reactions, often starting from the natural lincomycin scaffold. nih.gov The introduction of isotopic labels, like the deuterium in this compound, is typically performed during the synthesis to create tracers for metabolic and mechanistic studies.
Once a series of analogues has been synthesized, their biological activity is assessed through in vitro biochemical and microbiological assays. The primary metric for antibacterial efficacy is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.
Comparative studies involve testing the parent compound and its new analogues against a panel of clinically relevant bacterial strains, including both susceptible and resistant isolates (e.g., those carrying erm genes that confer MLSB resistance). researchgate.net The results of these assays provide direct insight into how specific structural modifications impact antibacterial potency. For example, studies have shown that certain novel lincomycin derivatives possess potent activity against resistant S. pneumoniae strains where lincomycin and clindamycin are ineffective. researchgate.net
Table of Comparative MIC Values (μg/mL) for Lincomycin Analogues:
| Compound | S. pneumoniae (erm gene) | S. pneumoniae (mef gene) | S. pyogenes (erm gene) |
| Lincomycin | >100 | 1.56 | >100 |
| Clindamycin | >100 | 0.2 | >100 |
| Telithromycin | 1.56 | 0.05 | 0.05 |
| Compound 12 | 0.78 | 0.1 | 0.05 |
| Compound 14 | 0.78 | 0.1 | 0.05 |
| Compound 15 | 0.78 | 0.1 | 0.05 |
Data adapted from a study on novel lincomycin derivatives, illustrating the enhanced efficacy of new analogues against resistant strains. researchgate.net
Future Research Trajectories and Innovations in Stable Isotope Applications
Development of Advanced Deuterated Analogues for Enhanced Analytical Performance
The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov Lincomycin (B1675468) 2,7-Dipalmitate-d62, with its 62 deuterium (B1214612) atoms, represents a significant advancement in the design of such standards. The future development of even more sophisticated deuterated analogues will likely focus on maximizing analytical precision and accuracy.
The high degree of deuteration in Lincomycin 2,7-Dipalmitate-d62 offers a substantial mass shift from its non-labeled counterpart, effectively moving its mass spectrometric signal to a region of the spectrum with minimal background interference. This is crucial for achieving lower limits of quantification in complex biological matrices. Future research will likely explore optimizing the placement and number of deuterium atoms to further enhance these benefits and to create a portfolio of standards for various lincomycin metabolites.
Table 1: Comparison of Isotopically Labeled Internal Standards
| Feature | Standard Deuteration (e.g., d3, d5) | High-Mass Deuteration (e.g., d62) |
|---|---|---|
| Mass Shift | Low to moderate | Very high |
| Isotopic Overlap | Potential for overlap with natural isotopes | Negligible |
| Background Interference | Moderate | Minimal |
| Analytical Sensitivity | Good | Excellent |
Innovations may also involve the synthesis of multi-isotope labeled analogues, combining deuterium with ¹³C or ¹⁵N, to provide multiplexing capabilities in advanced mass spectrometry-based assays.
Integration of this compound in Multi-Omics Research Platforms (e.g., metabolomics, fluxomics)
Multi-omics approaches aim to provide a holistic view of biological systems by integrating data from genomics, proteomics, and metabolomics. Stable isotope tracers are pivotal in these studies for elucidating the dynamics of metabolic pathways. nih.govnih.gov this compound is uniquely suited for such applications due to its dual nature as a prodrug of an antibiotic and a carrier of deuterated fatty acids.
In metabolomics and fluxomics studies, this compound can be used to trace the metabolic fate of both the lincomycin core and the palmitate side chains upon enzymatic cleavage in cellular or in vivo models. The deuterated palmitate can be tracked as it enters the fatty acid metabolic pool, providing insights into lipid metabolism and its interplay with infection and antibiotic treatment. nih.gov This dual-tracing capability allows researchers to simultaneously investigate drug metabolism and its impact on central carbon metabolism. Deuterium metabolic imaging could potentially be used to trace the breakdown of the deuterated fatty acid esters in vivo. researchgate.net
Table 2: Potential Multi-Omics Applications of this compound
| Omics Platform | Research Application |
|---|---|
| Metabolomics | Tracing the metabolic fate of lincomycin and palmitate. |
| Fluxomics | Quantifying the flux of deuterated palmitate through fatty acid pathways. |
| Lipidomics | Studying the incorporation of deuterated palmitate into complex lipids. |
Exploration of Novel Analytical Frontiers for High-Throughput Characterization
High-throughput screening (HTS) is a fundamental component of modern drug discovery, enabling the rapid assessment of large compound libraries. nih.gov The unique properties of this compound can be leveraged to develop novel HTS assays for identifying and characterizing enzymes involved in prodrug activation, such as esterases.
An HTS assay could be designed where the cleavage of the dipalmitate esters from the lincomycin core is detected by mass spectrometry. The extensive deuteration of the palmitate moieties would provide a highly specific and easily detectable signal, making the assay robust and sensitive. This would allow for the screening of enzyme libraries or compound libraries for inhibitors of lincomycin prodrug activation. Such assays could be instrumental in understanding the factors that influence the efficacy of lincomycin prodrugs and in the development of new prodrug strategies.
Contribution to Fundamental Drug Discovery Methodologies and Prodrug Research Principles
Prodrugs are designed to overcome limitations of active pharmaceutical ingredients, such as poor solubility or rapid metabolism. The study of deuterated prodrugs like this compound can provide valuable insights into fundamental principles of prodrug design and drug delivery. By comparing the pharmacokinetic profiles of deuterated and non-deuterated lincomycin prodrugs, researchers can investigate the kinetic isotope effect on drug metabolism.
The use of a heavily deuterated internal standard allows for highly accurate quantification of the non-deuterated prodrug and its metabolites, leading to more reliable pharmacokinetic data. nih.gov This, in turn, facilitates the development of more predictive pharmacokinetic and pharmacodynamic models. The insights gained from studying this compound can be applied to the design of other prodrugs, contributing to the broader field of drug discovery and development.
Q & A
Q. What criteria define robust statistical power in ecotoxicological studies of this compound?
- Answer : Calculate sample size using G*Power software, targeting 80% power (α = 0.05) for primary endpoints (e.g., GTS% reduction). Predefine exclusion criteria (e.g., outlier samples with >30% CV in technical replicates) and use stratified randomization to balance treatment groups .
Data Reporting and Visualization
Q. How should researchers present conflicting data on this compound’s dose-response effects?
- Answer : Use Forest plots to display effect sizes (e.g., SCFA concentration changes) across studies. Annotate methodological disparities (e.g., murine vs. zebrafish models) and perform meta-regression to identify confounding variables (e.g., exposure duration). Publish raw data in repositories like Zenodo for transparency .
Q. What visualization techniques enhance clarity in this compound resistance gene studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
